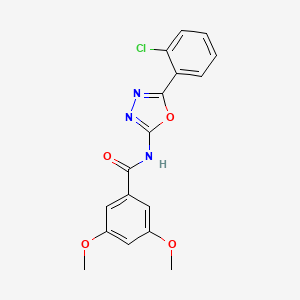
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also has a benzamide group, which is a carboxamide derived from benzoic acid . The presence of the 2-chlorophenyl group indicates a phenyl ring with a chlorine atom attached to the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazol ring, the 2-chlorophenyl group, and the 3,5-dimethoxybenzamide group. These groups would likely contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazol ring, the chlorophenyl group, and the benzamide group would likely affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of oxadiazoles, including compounds similar to the one , has been extensively studied. One example is the synthesis of 3,5-diphenylchlorinated-1,2,4-oxadiazoles from the reaction of benzamidoximes with an appropriate acid chloride (Machado et al., 2005).
- Another study synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, characterized by various spectroscopic techniques (Shakir et al., 2014).
Antimicrobial and Antifungal Activity
- 1,3,4-Oxadiazole N-Mannich Bases, which are related to the compound , showed significant in vitro inhibitory activity against pathogenic bacteria and fungi, with some compounds displaying potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).
- The synthesis and fungicidal activity of N′-(5-aryl-1,3,4-oxadiazole-2-yl) acylthioureas were studied, revealing that some compounds exhibit good fungicidal activity (Wang et al., 2006).
Anticancer Properties
- Various 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity. Some of these derivatives exhibited moderate to excellent anticancer activity, outperforming reference drugs in certain cases (Ravinaik et al., 2021).
Additional Applications
- A study on the radiosynthesis of [18F]-5-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole-2-yl-4-fluorobenzoate, a ligand for benzodiazepine receptors, showed its potential for biological studies, particularly in understanding anticonvulsant activity (Jalilian et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-11-7-10(8-12(9-11)24-2)15(22)19-17-21-20-16(25-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPCKBKFFDHSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

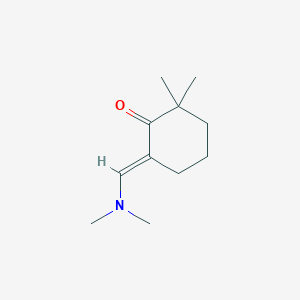
![3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2939018.png)
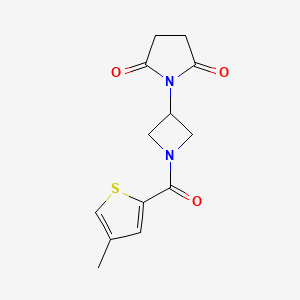

![4-[[2-[2-(3,5-Dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide](/img/structure/B2939026.png)

![Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2939028.png)
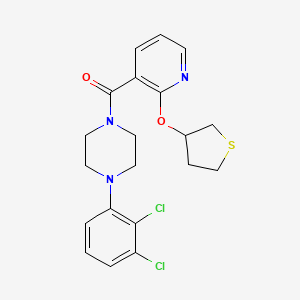
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2939032.png)

![6-acetyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2939034.png)
![4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2939036.png)
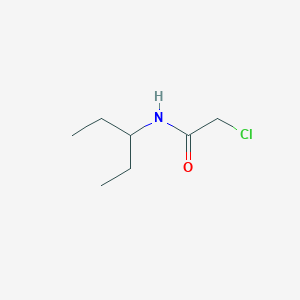
![2-(2-ethylanilino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2939038.png)